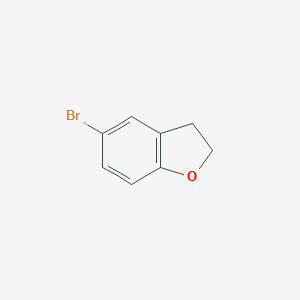

5-ブロモ-2,3-ジヒドロベンゾフラン

概要

説明

5-Bromo-2,3-dihydrobenzofuran (5-Br-DHBF) is a heterocyclic compound that has been used in various scientific research applications. It has been found to possess a wide range of biochemical and physiological effects, which can be used to further our understanding of the molecular and cellular processes of life. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Br-DHBF.

科学的研究の応用

抗腫瘍活性

5-ブロモ-2,3-ジヒドロベンゾフランを含むベンゾフラン化合物は、抗腫瘍などの強力な生物活性を示すことがわかっています . 例えば、いくつかの置換ベンゾフランは、劇的な抗癌活性を示しています .

抗菌活性

ベンゾフラン誘導体は、抗菌性を示すことがわかっています . ベンゾフランの4位にハロゲンまたはヒドロキシル基を含む置換基が存在する場合、抗菌活性は向上します .

抗酸化活性

ベンゾフラン化合物は、抗酸化特性も有しています . これにより、酸化ストレス関連疾患を標的とする薬剤開発の潜在的な候補となります。

抗ウイルス活性

ベンゾフラン化合物は、抗ウイルス活性を示しています . C型肝炎ウイルスに対する抗ウイルス活性を持つ新しい環状ベンゾフラン化合物が発見され、C型肝炎疾患の有効な治療薬になると期待されています .

BRD4 ブロモドメイン阻害剤

ベンゾフラン誘導体は、BRD4 ブロモドメインの阻害剤の合成に使用されてきました . BRD4タンパク質はさまざまな疾患に関連しており、癌や炎症の治療のための魅力的な標的となっています .

エピジェネティクスにおける役割

作用機序

Target of Action

The primary target of 5-Bromo-2,3-dihydrobenzofuran is the Bromo and Extra Terminal domain (BET) . The BET family consists of four proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains . These bromodomains are the key sites where 5-Bromo-2,3-dihydrobenzofuran interacts .

Mode of Action

5-Bromo-2,3-dihydrobenzofuran has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) . This selective inhibition of the BD2 domain over the BD1 domain is a significant feature of the compound’s mode of action .

Biochemical Pathways

It is known that the compound’s interaction with the bet proteins can influence a range of diseases, particularly in oncology and immunoinflammation indications .

Pharmacokinetics

The pharmacokinetic properties of 5-Bromo-2,3-dihydrobenzofuran have been optimized to improve its bioavailability . The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .

Result of Action

The molecular and cellular effects of 5-Bromo-2,3-dihydrobenzofuran’s action are primarily related to its inhibitory effect on the BET proteins . By selectively inhibiting the BD2 domain, the compound can potentially modulate the activity of the BET proteins, thereby influencing the progression of diseases such as cancer .

Action Environment

The action, efficacy, and stability of 5-Bromo-2,3-dihydrobenzofuran can be influenced by various environmental factors. It’s important to note that the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds .

Safety and Hazards

生化学分析

Biochemical Properties

5-Bromo-2,3-dihydrobenzofuran plays a significant role in biochemical reactions, particularly as an inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins, such as BRD2, BRD3, BRD4, and BRDT, are involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. 5-Bromo-2,3-dihydrobenzofuran exhibits high selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), making it a valuable tool in studying the specific functions of these domains .

Cellular Effects

5-Bromo-2,3-dihydrobenzofuran influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BET proteins, this compound can modulate the transcription of genes involved in cell proliferation, apoptosis, and inflammation. Studies have shown that 5-Bromo-2,3-dihydrobenzofuran can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of 5-Bromo-2,3-dihydrobenzofuran involves its binding to the bromodomains of BET proteins. This binding prevents the interaction of BET proteins with acetylated histones, thereby inhibiting the transcriptional activation of target genes. The compound’s high selectivity for BD2 over BD1 is attributed to specific structural differences between these domains, which 5-Bromo-2,3-dihydrobenzofuran exploits to achieve selective inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2,3-dihydrobenzofuran have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to 5-Bromo-2,3-dihydrobenzofuran can lead to sustained inhibition of BET proteins, resulting in prolonged effects on gene expression and cellular function .

Dosage Effects in Animal Models

The effects of 5-Bromo-2,3-dihydrobenzofuran vary with different dosages in animal models. At lower doses, the compound effectively inhibits BET proteins without causing significant toxicity. At higher doses, 5-Bromo-2,3-dihydrobenzofuran can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

5-Bromo-2,3-dihydrobenzofuran is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, 5-Bromo-2,3-dihydrobenzofuran is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on BET proteins. The distribution of 5-Bromo-2,3-dihydrobenzofuran is influenced by factors such as tissue permeability and binding affinity .

Subcellular Localization

The subcellular localization of 5-Bromo-2,3-dihydrobenzofuran is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with BET proteins bound to chromatin. This localization is mediated by specific targeting signals and post-translational modifications that direct 5-Bromo-2,3-dihydrobenzofuran to its site of action .

特性

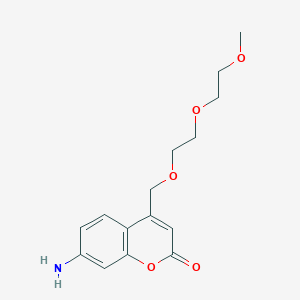

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWFSJAYXTXMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379854 | |

| Record name | 5-Bromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66826-78-6 | |

| Record name | 5-Bromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of preparing crystalline salts of the studied compound?

A: The research highlights the preparation of crystalline salts of (S)-8-chloro-5-(5-bromo-2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-ol [, , ]. This is significant because crystalline forms of drug substances often exhibit improved properties compared to their amorphous counterparts. These advantages can include enhanced stability, increased solubility, and improved bioavailability, ultimately impacting the drug's effectiveness as a therapeutic agent [, ].

Q2: Can you explain the significance of the synthesis process for Prucalopride described in one of the papers?

A: One paper details a synthesis process for Prucalopride, a drug that also contains the 5-bromo-2,3-dihydrobenzofuran moiety []. The described process focuses on improving the synthesis of a key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-formic acid. By adding a solvent recrystallization step, the process aims to minimize the formation of a specific byproduct, 4-amino-5-bromo-2,3-dihydrobenzofuran-7-formic acid. This optimization is crucial as it leads to a purer reactant for subsequent steps, ultimately increasing the yield and purity of the final Prucalopride product [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

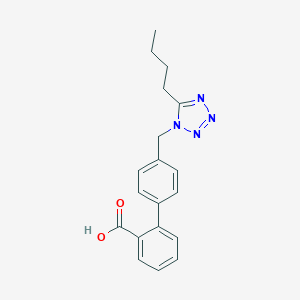

![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)

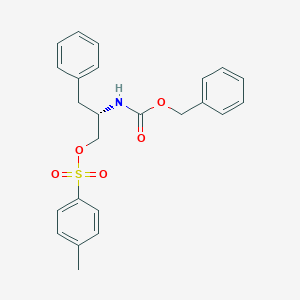

![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

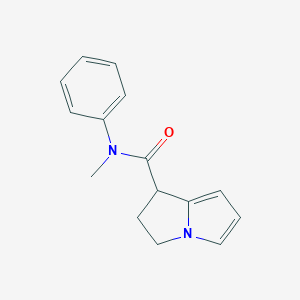

![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)

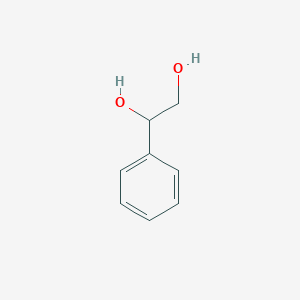

![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)

![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)

![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)